3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMXDVNTAGJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, which involves the reaction of an aniline derivative with a carbonyl compound.
Sulfenylation: The 4-bromophenylsulfanyl group is introduced via a sulfenylation reaction, where a thiol or disulfide reacts with the quinoline derivative in the presence of an oxidizing agent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the bromophenyl group, potentially leading to the formation of dihydroquinoline derivatives or debrominated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinoline Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and anticancer agents. Researchers explore its potential as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for applications in electronic devices.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Sulfanyl Group
The sulfanyl group at position 3 is a critical site for modulation. Key analogs include:
Modifications on the Quinoline Core
Variations in the quinoline ring’s substitution pattern significantly alter bioactivity:
- Halogenation : Bromine and chlorine at positions 6 or 7 enhance cytotoxicity, likely via DNA intercalation or topoisomerase inhibition .
- Carboxylic Acid Position : The 4-carboxylic acid group is crucial for metal chelation and enzyme binding, as seen in both antitumor and anti-gout applications .
Pharmacological and Physicochemical Properties
Antitumor Activity
- NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative (6-fluoro-2-(2'-fluorobiphenyl)-3-methyl) showed >90% inhibition of human colon carcinoma xenografts at 20–40 mg/kg . Comparatively, this compound lacks direct antitumor data but shares structural motifs with active analogs.
- Mechanistic Insights : Sulfanyl groups may act as Michael acceptors, covalently modifying cysteine residues in target proteins, while bromine enhances membrane permeability .
Q & A
Q. What are the key considerations for synthesizing 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid?
Answer: Synthesis requires optimization of reaction parameters such as:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for sulfanyl group incorporation .
- Temperature control : Reactions involving bromophenyl intermediates often require precise heating (80–120°C) to avoid side products like dehalogenation .
- Reaction time : Extended times (>12 hours) improve yield but may increase decomposition risks; monitoring via TLC or HPLC is advised .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions, with deshielded signals for the sulfanyl group (~δ 3.5–4.5 ppm) and quinoline protons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 420.04) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with R-factors <0.05 indicating high precision .
Q. How should researchers handle safety and storage protocols for this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential bromine vapor release .
- Storage : Keep in airtight containers under inert gas (N) at RT; avoid moisture to prevent hydrolysis .
- Disposal : Follow hazardous waste guidelines (e.g., neutralization before incineration) .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Answer:
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate electronic effects .
- Core modification : Introduce methyl groups at the quinoline 6- or 8-positions to assess steric impacts on biological targets .
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl (-Se-) or amino (-NH-) groups to explore binding affinity changes .
- Data-driven design : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like kinase enzymes .
Q. How can synthetic routes be optimized to improve yield and scalability?
Answer:
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
- Flow chemistry : Continuous flow systems minimize intermediate degradation and enable gram-scale production .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .
Q. How should researchers address discrepancies in crystallographic data during structure validation?
Answer:
- PLATON checks : Use the SQUEEZE tool to model disordered solvent molecules and correct electron density maps .
- Twinning analysis : Employ TWINLAW in SHELXL to identify and refine twinned crystals, common in brominated compounds .
- Thermal motion validation : Anisotropic displacement parameters (ADPs) should not exceed 0.1 Å for non-hydrogen atoms .
- Cross-validation : Compare experimental X-ray data with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .
Q. What strategies are recommended for evaluating the compound’s biological activity in vitro and in vivo?
Answer:
- In vitro assays :
- In vivo models :
Q. How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with simulated spectra (e.g., ACD/Labs) .
- Isotopic labeling : Synthesize C-labeled analogs to confirm ambiguous carbonyl or quinoline signals .
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict IR and UV-Vis spectra, identifying outliers due to solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
